Morpholine-4-sulfonyl chloride
Description
Significance within Sulfonyl Chloride Chemistry
Sulfonyl chlorides are a well-established class of organic intermediates widely used in the synthesis of sulfonamides and sulfonate esters. magtech.com.cn Morpholine-4-sulfonyl chloride holds particular significance within this class due to its role as a precursor for introducing the morpholine-sulfonyl moiety into target molecules. This moiety is of interest because the morpholine (B109124) ring can enhance physicochemical properties, such as solubility, and provide metabolic stability to a compound. tandfonline.comtaylorandfrancis.com
The compound is a crucial reagent for creating sulfamoyl chlorides, which are important in modern synthetic reactions. For instance, it can be generated from morpholine and sulfuryl chloride (SO2Cl2). researchgate.netbiosynth.com Its reactivity is central to various transformations, including nucleophilic substitution reactions where the chloride is displaced by a nucleophile, such as an amine or alcohol, to form the corresponding sulfonamide or sulfonate ester. evitachem.com
Recent research has highlighted the challenges and opportunities in using sulfamoyl chlorides like this compound in coupling reactions. The strong electron-withdrawing nature of the sulfonyl group can lead to undesired side reactions, such as desulfonylation. nih.gov However, its use as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represents a significant area of investigation. nih.govrsc.org These reactions aim to form C-S bonds, providing a pathway to complex sulfonamides from readily available starting materials. rsc.org The compound is also used as an intermediate in the synthesis of other organic heterocyclic compounds, such as benzothiazoles. chemicalbook.com
Historical Context of Morpholine-Based Compounds in Organic Synthesis
The morpholine heterocycle has a rich history in organic synthesis and medicinal chemistry. wikipedia.org Its name, attributed to Ludwig Knorr, was based on the incorrect assumption that it formed part of the morphine structure. wikipedia.org Industrially, morpholine is often produced by dehydrating diethanolamine (B148213) with sulfuric acid. wikipedia.org
The versatility of the secondary nitrogen atom in the morpholine ring allows for a wide range of chemical modifications, enabling chemists to synthesize large libraries of derivatives for structure-activity relationship (SAR) studies. tandfonline.com Morpholine-based compounds have been investigated for a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and analgesic properties. jchemrev.comtandfonline.com This extensive history of use in drug discovery provides a strong rationale for the continued development of new reagents and building blocks containing the morpholine moiety, such as this compound.
Scope and Research Trajectories of this compound
Current research involving this compound is focused on expanding its synthetic utility, particularly in the realm of catalysis and multicomponent reactions. A significant research trajectory is its application in palladium-catalyzed three-component syntheses. In these processes, this compound (or its in-situ generated equivalent) can react with an arylboronic acid and another component to construct diverse sulfonamides efficiently. nih.govrsc.org This approach is notable for using sulfuric chloride as a "linchpin," which circumvents the need for pre-synthesis of sulfonyl chlorides and avoids the use of harsh oxidants. nih.govrsc.org
Investigations into palladium-catalyzed Suzuki-Miyaura coupling reactions using this compound have been conducted to optimize reaction conditions. Early studies showed that traditional phosphine (B1218219) ligands often resulted in low yields of the desired sulfonamide product, with the main outcome being a byproduct from desulfonylation. researchgate.netrsc.org This has spurred research into developing more effective ligand and solvent systems to control the reaction's selectivity. nih.govrsc.org
The data below shows the results of early investigations into the direct Suzuki-Miyaura coupling of this compound with 2-naphthaleneboronic acid, highlighting the challenges in achieving high yields.
| Entry | Solvent | Ligand | Yield (%) |
|---|---|---|---|
| 1 | 1,4-Dioxane | P(tBu)3·HBF4 | 14 |
| 2 | THF | P(tBu)3·HBF4 | 23 |
| 3 | THF | P(Ar)3, Ar = 2-furyl | <5 |
Table based on data from early investigations into the Suzuki-Miyaura coupling reaction. nih.govrsc.org
Future research is likely to continue exploring novel catalytic systems to improve the efficiency and scope of reactions involving this compound. Its application as a building block for creating complex molecules with potential therapeutic value remains a strong focus, particularly in synthesizing derivatives for screening in anti-inflammatory and anticancer research. evitachem.commdpi.com Furthermore, its use in one-pot sequential sulfonylation reactions is being explored to enhance atom economy and streamline synthetic processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIBCCFSAMRWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510162 | |
| Record name | Morpholine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1828-66-6 | |
| Record name | Morpholine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | morpholine-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of Morpholine 4 Sulfonyl Chloride
Established Synthetic Routes to Morpholine-4-sulfonyl chloride
The preparation of this compound can be achieved through several conventional methods, each starting from different precursors.
The most direct and common method for synthesizing this compound involves the reaction of morpholine (B109124) with sulfuryl chloride (SO₂Cl₂). chemchart.com This reaction is a classic example of nucleophilic substitution at a sulfonyl group. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl chloride. This process typically requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. The in situ formation of this compound is a key step in various multi-component reactions. nih.govrsc.org
Sulfonamides, the class of compounds to which this compound belongs, are traditionally synthesized from sulfonic acids or their salts. thieme-connect.comorganic-chemistry.org This pathway involves the conversion of a sulfonic acid to the corresponding sulfonyl chloride, which can then be reacted with an amine. For instance, a sulfonic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or chlorosulfonic acid to yield the sulfonyl chloride intermediate. thieme-connect.comevitachem.com This intermediate, when reacted with morpholine, produces the target compound. Microwave-assisted synthesis directly from sulfonic acid sodium salts has also been shown to be an efficient, high-yielding method with good functional group tolerance. organic-chemistry.org
An alternative route begins with thiol precursors. This method involves the oxidative chlorination of thiols or their derivatives (such as disulfides, thioacetates, and xanthates) to generate sulfonyl chlorides. organic-chemistry.orgresearchgate.net Reagents like N-chlorosuccinimide (NCS) or sodium chlorite (B76162) (NaClO₂) can be used for this transformation. organic-chemistry.orgorganic-chemistry.org The resulting sulfonyl chloride is then reacted with an amine, such as morpholine, often in the same reaction vessel, to yield the final sulfonamide product. organic-chemistry.orgresearchgate.net This approach is valued for avoiding the use of often malodorous and hazardous thiols directly in the final step. organic-chemistry.org
Advanced Synthetic Strategies and Innovations
Modern synthetic chemistry has focused on developing more efficient and versatile methods, such as multi-component reactions, to construct complex molecules from simple starting materials in a single step.
A significant innovation is the use of sulfuryl chloride as a linchpin in a three-component synthesis of sulfonamides. nih.govrsc.orgrsc.org In this strategy, sulfuryl chloride serves as the source of the sulfonyl (-SO₂-) group that connects an amine and a carbon-based nucleophile. The process begins with the in situ generation of a sulfamoyl chloride (like this compound) from a secondary amine (morpholine) and sulfuryl chloride. nih.govrsc.org This intermediate then undergoes a cross-coupling reaction. This approach cleverly reverses the traditional synthetic sequence and avoids the often problematic isolation of reactive sulfonyl chloride intermediates. nih.gov
A prominent example of the three-component strategy is the palladium-catalyzed Suzuki-Miyaura coupling. nih.govrsc.orgresearchgate.net In this reaction, the this compound, generated in situ, is coupled with an aryl or vinyl boronic acid. nih.govscience.gov This transformation forges a new carbon-sulfur bond, leading to the formation of diverse aryl and vinyl sulfonamides. nih.gov
Early investigations using pre-formed this compound and 2-naphthaleneboronic acid showed that the choice of ligand and solvent was critical to minimize the formation of byproducts and improve the yield of the desired sulfonamide. rsc.orgresearchgate.net For example, using PtBu₃·HBF₄ as a ligand in THF resulted in a higher yield compared to 1,4-Dioxane. nih.govrsc.org
| Solvent | Ligand | Yield (%) |
|---|---|---|
| 1,4-Dioxane | PtBu₃·HBF₄ | 14 |
| THF | PtBu₃·HBF₄ | 23 |
The optimized three-component, one-pot procedure involves reacting morpholine, sulfuryl chloride, and a boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. nih.gov This redox-neutral process shows high functional group tolerance and good selectivity, although it is generally not effective for primary amines or anilines. nih.govrsc.org The method has been successfully applied to synthesize a variety of sulfonamides, including derivatives of α-amino acids and the antihistamine drug desloratadine, in moderate to good yields. nih.gov
| Amine | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| Morpholine | 2-Naphthaleneboronic acid | 4-(Naphthalen-2-ylsulfonyl)morpholine | 79 |
| (S)-Methyl 2-(methoxycarbonyl)pyrrolidine-1-carboxylate | 4-Phenylboronic acid | (S)-Methyl 2-(methoxycarbonyl)-1-(phenylsulfonyl)pyrrolidine-1-carboxylate | 71 |
| Methylallylamine | 4-(Methylthio)phenylboronic acid | N-Methyl-N-(2-methylallyl)-4-(methylthio)benzenesulfonamide | - |
| Thiomorpholine 1,1-dioxide | 4-Phenylboronic acid | 4-(Phenylsulfonyl)thiomorpholine 1,1-dioxide | - |
Three-Component Sulfonamide Synthesis Utilizing Sulfuryl Chloride as a Linchpin
Investigation of Ligand Effects on Reaction Efficiency
In palladium-catalyzed cross-coupling reactions for the synthesis of aryl sulfonyl chlorides, the choice of ligand plays a pivotal role in determining reaction efficiency and product yield. Research into the palladium-catalyzed chlorosulfonylation of arylboronic acids has demonstrated that the ligand structure significantly influences the catalytic cycle. nih.gov
Initial investigations using this compound as a starting material in Suzuki-Miyaura coupling reactions highlighted the challenge of desulfonylation. rsc.org With traditional phosphine (B1218219) ligands, the desired sulfonamide product was often formed in poor yields, with the major product resulting from the loss of the sulfonyl group. rsc.org This underscores the need for careful ligand selection to steer the reaction toward the desired C-S bond formation rather than C-S bond cleavage. nih.govacs.org
Further optimization studies revealed that palladacycle precatalysts based on specific biaryl phosphine ligands were particularly effective. nih.gov Precatalysts derived from diphenyl- and di-tert-butylbiaryl phosphine ligands proved to be the most successful, allowing reactions to be conducted at lower temperatures while increasing yields of the target sulfonyl chlorides. nih.gov The use of an electron-rich and bulky ligand is thought to enhance the oxidative addition of the palladium(0) catalyst to the electrophile and facilitate the subsequent reductive elimination step, favoring the formation of the desired product. rsc.org
Table 1: Effect of Different Ligands on Palladium-Catalyzed Chlorosulfonylation
| Ligand Type | Precatalyst Example | Observation | Source |
|---|---|---|---|
| Di-tert-butylbiaryl phosphine | P2, P7 | Among the most effective precatalysts. | nih.gov |
| Diphenylbiaryl phosphine | P3, P5 | Proved to be highly effective, enabling good yields. | nih.gov |
| Traditional phosphine ligands | - | Often lead to poor yields and significant desulfonylation byproducts. | rsc.org |
Addressing Desulfonylation Challenges
A significant challenge in the synthesis and subsequent reactions of aryl sulfonyl chlorides, including this compound, is the competing desulfonylation pathway. nih.govrsc.org Palladium catalysts, which are effective for C-S bond formation, can also catalyze the cleavage of the C-S bond, leading to the loss of the SO2 group and formation of undesired byproducts. nih.govacs.org This desulfonylative cross-coupling is a known reaction where sulfonyl chlorides act as aryl halide equivalents for C-C bond formation. nih.govsioc-journal.cn
The key to a successful sulfonylation or subsequent coupling reaction is to identify conditions that favor the desired transformation over desulfonylation. sioc-journal.cn Research has shown that the choice of palladium catalyst and ligand is critical. nih.gov For instance, while many palladium systems promote desulfonylation, a catalyst derived from a specific diphenylbiaryl phosphine ligand (L5) was found to selectively promote C-S bond formation, enabling the successful synthesis of sulfonyl chlorides from phenyl chlorosulfate (B8482658) and arylboronic acids. nih.gov
In the context of three-component sulfonamide synthesis using morpholine, SO2Cl2, and a boronic acid, the desulfonylation problem was prominent. rsc.org The strategy to surmount this involved developing a process where the in situ generated sulfamoyl chloride undergoes the palladium-catalyzed Suzuki-Miyaura coupling under conditions that minimize the desulfonylation side reaction. rsc.org This highlights that while desulfonylation is a persistent challenge, it can be mitigated through careful optimization of reaction parameters, including the catalyst system and reaction conditions. nih.govrsc.org
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines
A significant advancement in the synthesis of sulfonyl chlorides from readily available (hetero)aromatic amines is the development of a Sandmeyer-type chlorosulfonylation. acs.orgorganic-chemistry.orgnih.gov This method provides a novel and safer route compared to traditional methods, which often rely on the oxidative chlorination of thiol precursors or the use of hazardous reagents like chlorosulfonic acid. nih.govnih.govox.ac.uk The Sandmeyer approach involves the conversion of an aromatic amine to a diazonium salt intermediate, which then reacts to install the sulfonyl chloride group. acs.orgresearchgate.net
Use of DABSO as an SO2 Surrogate
A key innovation in the Sandmeyer chlorosulfonylation is the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a stable, solid, and easily handleable surrogate for gaseous sulfur dioxide (SO2). acs.orgorganic-chemistry.orgresearchgate.net Gaseous SO2 is challenging to handle in a standard laboratory setting, whereas DABSO provides a convenient source of SO2 for the reaction. researchgate.net The reaction proceeds in the presence of a copper catalyst (e.g., CuCl2) and hydrochloric acid, where the in situ generated diazonium salt reacts with SO2 released from DABSO to form the desired sulfonyl chloride. acs.orgorganic-chemistry.org This methodology has proven effective for a wide range of aniline (B41778) substrates. acs.orgnih.gov
Development of One-Pot Processes
The Sandmeyer chlorosulfonylation has been developed into an efficient one-pot process, enhancing its operational simplicity and safety. acs.orgrsc.org In this procedure, the aromatic amine is reacted with a diazotizing agent (e.g., tert-butyl nitrite) in the presence of DABSO, HCl, and a copper catalyst. acs.orgorganic-chemistry.org This avoids the need to preform or isolate the potentially unstable and energetic diazonium salt intermediate, which is instead generated and consumed in situ. acs.org
Scalability and Isolation of Sulfonyl Chloride Intermediates
The practicality of the Sandmeyer chlorosulfonylation using DABSO has been demonstrated by its successful implementation on a larger scale. The reaction has been performed on a 20-gram scale, yielding the corresponding heterocyclic sulfonyl chloride with high yield (80%) and excellent purity. acs.orgorganic-chemistry.orgresearchgate.net This scalability is a crucial feature for its application in both academic and industrial settings. acs.org
A key advantage of this method is the ability to isolate the sulfonyl chloride intermediate. acs.org While direct conversion to the sulfonamide is often convenient, the isolation of the sulfonyl chloride is important for building chemical libraries or for large-scale manufacturing processes where it may be required as a stable intermediate. acs.org The mild reaction conditions, particularly the minimal amount of water used (from aqueous HCl), facilitate a straightforward aqueous workup and isolation of the sulfonyl chloride product. acs.orgorganic-chemistry.org
Table 2: Key Features of the One-Pot Sandmeyer Chlorosulfonylation
| Feature | Description | Significance | Source |
|---|---|---|---|
| SO2 Source | DABSO (solid SO2 surrogate) | Safer and easier to handle than gaseous SO2. | acs.orgorganic-chemistry.orgresearchgate.net |
| Process | One-pot reaction | Avoids isolation of energetic diazonium intermediates, improving safety and efficiency. | acs.orgrsc.org |
| Versatility | Direct conversion to sulfonamides | Addition of an amine (e.g., morpholine) after initial reaction yields sulfonamides in a single pot. | acs.orgorganic-chemistry.org |
| Scalability | Demonstrated on 20g scale | Confirms the method's suitability for larger-scale synthesis. | acs.orgnih.govresearchgate.net |
| Isolation | Sulfonyl chloride can be isolated | Provides a stable intermediate for further synthetic applications. | acs.orgorganic-chemistry.org |
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally benign or "green" methods for the synthesis of sulfonyl chlorides. google.com These approaches aim to circumvent the use of hazardous reagents, reduce waste, and employ milder reaction conditions. organic-chemistry.orgorganic-chemistry.org
One strategy involves using sodium chlorite (NaClO2) for the oxidative chlorosulfonation of various sulfur-containing starting materials, such as S-alkyl isothiourea salts, thiols, and disulfides. organic-chemistry.org This method is noted for its operational simplicity and high yields, avoiding more hazardous traditional chlorinating agents. organic-chemistry.org Similarly, N-chlorosuccinimide (NCS) has been employed as a chlorinating agent for the synthesis of sulfonyl chlorides from odorless S-alkylisothiourea salts. organic-chemistry.org A key advantage of the NCS method is that the byproduct, succinimide, can be recycled back into the starting reagent, NCS, which aligns with the principles of sustainable chemistry. organic-chemistry.org
Another green approach focuses on the use of water as a reaction solvent. rsc.org A simple and rapid method for the oxyhalogenation of thiols and disulfides uses oxone in combination with a potassium halide (KCl or KBr) in water at room temperature. rsc.org This process avoids the use of organic solvents and harsh conditions. rsc.org An alternative metal-free synthesis from thiols uses ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl or HBr with oxygen as the terminal oxidant, further enhancing the green credentials of the process. rsc.org These methods represent a move away from traditional syntheses that often use toxic and corrosive reagents like chlorosulfonic acid or thionyl chloride. rsc.orgrsc.org
Utilization of Water and Sodium Carbonate as HCl Scavengers
A significant advancement in the synthesis of sulfonamides from sulfonyl chlorides involves the use of environmentally benign reaction conditions. mdpi.com Traditional methods often rely on organic solvents and amine bases to neutralize the hydrochloric acid (HCl) generated during the reaction. mdpi.com However, a greener approach utilizes water as a solvent and sodium carbonate (Na₂CO₃) as an HCl scavenger. mdpi.com This method has been successfully applied to the synthesis of sulfonamide and sulfonate carboxylic acid derivatives. mdpi.com
The reaction of sulfonyl chlorides with amino acids or p-hydroxybenzoic acid in water with sodium carbonate proceeds at room temperature, offering high yields and purities. mdpi.com While the hydrolysis of the sulfonyl chloride is a potential side reaction in aqueous media, the use of an excess of the sulfonyl chloride can drive the desired reaction to completion. mdpi.com The simplicity of this method, avoiding hazardous organic solvents and strong organic bases, makes it an attractive option for more sustainable chemical synthesis. mdpi.com
Mild Reaction Conditions and High Yields
The pursuit of mild and efficient synthetic methods is a constant theme in organic chemistry. For reactions involving this compound, achieving high yields under gentle conditions is crucial, especially when dealing with sensitive substrates. One notable example is the synthesis of sulfonamides, where the choice of reagents and catalysts plays a pivotal role. thieme-connect.com
Recent developments have focused on catalytic systems that operate under mild conditions, often at room temperature. ekb.eg For instance, the synthesis of certain sulfonamide derivatives can be achieved in high yields using a weak inorganic base like sodium carbonate in a mixed solvent system of THF and water. ekb.eg Furthermore, protocols that avoid the need for harsh reagents are continually being developed. organic-chemistry.org The use of photocatalysts, for example, has enabled the activation of sulfamoyl chlorides for the direct synthesis of aliphatic sulfonamides from alkenes under mild irradiation. organic-chemistry.org These methods not only improve the efficiency and selectivity of the reactions but also broaden the functional group tolerance. organic-chemistry.org
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms of this compound is fundamental to controlling and optimizing its synthetic applications. The following sections explore key mechanistic pathways.
Nucleophilic Attack of Morpholine Nitrogen on Electrophiles
The core reactivity of morpholine in the formation of this compound and its subsequent reactions is defined by the nucleophilic character of the morpholine nitrogen. evitachem.com The nitrogen atom readily attacks electrophilic sulfur centers, such as that in sulfuryl chloride, to form the sulfonyl chloride. rsc.org This fundamental step of nucleophilic substitution is central to the synthesis of a vast number of morpholine-containing compounds. researchgate.net
In subsequent reactions, the morpholine-sulfonyl moiety can influence the reactivity of the molecule. However, the nitrogen atom within the morpholine ring can still exhibit nucleophilic properties, participating in further transformations depending on the reaction conditions and the nature of the electrophile. Computational studies have shown that despite being part of a sulfonamide, the morpholine nitrogen retains significant electron density, allowing it to act as a nucleophile.
Role of Palladium Catalysis in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in organic synthesis, and this compound can serve as an electrophilic partner in these transformations. rsc.org Specifically, in Suzuki-Miyaura coupling reactions, in situ generated sulfamoyl chlorides, including this compound, can be coupled with boronic acids to form sulfonamides. rsc.orgnih.gov
The mechanism of this palladium-catalyzed process involves a catalytic cycle that typically begins with the oxidative addition of the palladium(0) catalyst to the sulfonyl chloride. nih.gov The choice of ligand is critical for the efficiency of this step; electron-rich and bulky phosphine ligands have been shown to significantly enhance the reaction yield by promoting both the oxidative addition and the subsequent reductive elimination steps. nih.govresearchgate.net This approach allows for the formation of a C-S bond, offering a powerful strategy for the synthesis of diverse sulfonamides under relatively mild conditions. nih.gov
Table 1: Effect of Ligand and Solvent on a Palladium-Catalyzed Suzuki-Miyaura Coupling rsc.orgnih.gov
| Entry | Solvent | Ligand | Yield (%) |
| 1 | 1,4-Dioxane | P(tBu)₃·HBF₄ | 14 |
| 2 | THF | P(tBu)₃·HBF₄ | 23 |
| 3 | THF | P(2,6-di-MeOPh)₃ | Increased Significantly |
| 4 | THF/MeCN | P(2,6-di-MeOPh)₃ | More Efficient |
Radical-Mediated Pathways in Sulfinamidation
Recent research has unveiled radical-mediated pathways for the synthesis of sulfinamides, providing an alternative to traditional two-electron nucleophilic substitution reactions. researchgate.net A direct radical-mediated decarboxylative sulfinamidation has been developed, enabling the synthesis of sulfinamides from a wide range of carboxylic acids. researchgate.net
Another innovative approach involves the activation of sulfamoyl chlorides through a chlorine atom abstraction by a silyl (B83357) radical. organic-chemistry.orgnih.gov This process generates a sulfamoyl radical that can then add to alkenes in a single-step hydrosulfamoylation reaction. organic-chemistry.orgnih.gov This method is particularly valuable as it allows for the direct synthesis of aliphatic sulfonamides from inexpensive olefins under photocatalytic conditions. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance, opening new avenues for late-stage functionalization of complex molecules. organic-chemistry.org
Transition Metal-Catalyzed Processes
Beyond palladium, other transition metals are instrumental in catalyzing reactions involving sulfonyl chlorides. sioc-journal.cn These metals can facilitate a variety of transformations, including cross-coupling and amination reactions. sioc-journal.cn For instance, nickel has emerged as an effective and less expensive alternative to palladium for certain C-N cross-coupling reactions. thieme-connect.com
Transition metal catalysis is crucial for overcoming the high activation barriers associated with certain transformations. sioc-journal.cn In the context of sulfonamide synthesis, transition metal catalysts can enable the coupling of sulfonyl chlorides with a broad range of nucleophiles, including amines and organometallic reagents. thieme-connect.comsioc-journal.cn These catalytic systems often operate through mechanisms involving oxidative addition and reductive elimination, similar to palladium catalysis, but with unique reactivity profiles. thieme-connect.com The development of new transition metal-catalyzed processes continues to expand the synthetic utility of this compound and related compounds. acs.org
Brønsted Base Catalysis
The use of Brønsted bases as catalysts is a fundamental and widely employed strategy in the synthesis of sulfonamides from this compound. This approach relies on the ability of the Brønsted base to deprotonate the amine nucleophile, thereby increasing its nucleophilicity and facilitating its attack on the electrophilic sulfur atom of the sulfonyl chloride. This classic method is valued for its simplicity and high efficiency in forming the sulfonamide bond. researchgate.netchemsociety.org.ng
Recent advancements have expanded the role of Brønsted bases beyond simple stoichiometric activation to catalytic systems, including the use of N-heterocyclic carbenes (NHCs) and dual catalytic systems. These modern approaches offer milder reaction conditions, broader substrate scope, and enhanced yields. chemrxiv.orgthieme-connect.com
A notable application of Brønsted base catalysis is in the one-pot synthesis of sulfonamides from carboxylic acids and amines. In this process, an intermediate sulfonyl chloride is generated in situ and subsequently reacted with morpholine in the presence of a Brønsted base like diisopropylethylamine (DIPEA) to afford the corresponding morpholine sulfonamide. acs.org One specific example of this one-pot procedure involves the conversion of an aromatic carboxylic acid to its sulfonyl chloride, which is then treated with morpholine and DIPEA. This reaction sequence, which also benefits from the addition of LiBF₄ to prevent the formation of sulfonyl fluoride (B91410) byproducts, results in the desired morpholine sulfonamide in a 68% yield. acs.org
N-heterocyclic carbenes can function as potent carbon-centered Brønsted bases. thieme-connect.com They activate proton-containing nucleophiles, such as amines, through hydrogen bonding, which enhances their reactivity towards sulfonyl chlorides. This method provides a robust platform for the synthesis of a diverse range of sulfonamides under mild conditions and often results in high yields. chemrxiv.orgthieme-connect.com While the literature extensively covers the use of NHCs with sulfonyl fluorides, the principle extends to the more reactive sulfonyl chlorides like this compound. chemrxiv.org
The following table summarizes representative examples of Brønsted base-promoted reactions involving morpholine derivatives to form sulfonamides.
| Amine Substrate | Brønsted Base | Solvent | Product | Yield (%) | Reference |
| Morpholine | Diisopropylethylamine (DIPEA) | Not Specified | 4-(Aryl-sulfonyl)morpholine | 68 | acs.org |
| Morpholine | Pyridine (implied as base) | Not Specified | 4-(Benzenesulfonyl)morpholine | 78.9 | chemsociety.org.ng |
| Morpholine | Pyridine (implied as base) | Not Specified | 4-(4-Methylbenzenesulfonyl)morpholine | Not Specified | chemsociety.org.ng |
Chemical Reactivity and Derivatization Strategies Involving Morpholine 4 Sulfonyl Chloride
Formation of Sulfonamides
The reaction of Morpholine-4-sulfonyl chloride with nitrogen-based nucleophiles is a cornerstone of its chemical utility, leading to the formation of a stable sulfonamide linkage. This reaction is a versatile method for introducing the morpholinosulfonyl moiety into various molecular scaffolds.
This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted sulfonamides. cbijournal.comlibretexts.org This reaction, a type of nucleophilic acyl substitution, proceeds through the attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The subsequent loss of a chloride ion and a proton from the amine results in the formation of the sulfonamide. libretexts.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is generated. cbijournal.com
The general reaction can be represented as follows:
R-NH₂ (Primary Amine) + C₄H₈NO₂SO₂Cl → R-NH-SO₂-NC₄H₈O + HCl
R₂NH (Secondary Amine) + C₄H₈NO₂SO₂Cl → R₂N-SO₂-NC₄H₈O + HCl
This method is widely employed in medicinal chemistry to synthesize complex sulfonamides, which are prevalent in many pharmaceutical compounds. fiveable.me
The reaction of this compound with ammonia provides the parent sulfonamide, morpholine-4-sulfonamide. While gaseous ammonia or ammonium (B1175870) hydroxide can be used, a more convenient approach involves the use of ammonium salts such as ammonium chloride (NH₄Cl) as the ammonia source. ccspublishing.org.cnresearchgate.net This method can sometimes be performed in the absence of an additional base, with a solvent like N-methylpyrrolidone (NMP) acting as a trap for the released HCl. ccspublishing.org.cn
The reaction with ammonia is a fundamental transformation, providing a building block for further chemical modifications.
Sulfonylation Reactions
Sulfonylation reactions involving this compound are a key strategy for the introduction of the morpholinosulfonyl group onto various substrates. These reactions leverage the high reactivity of the sulfonyl chloride moiety.
Sulfonyl chlorides are potent electrophiles due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. fiveable.me This polarization makes the sulfur atom highly susceptible to attack by nucleophiles. The chlorine atom serves as a good leaving group, facilitating the substitution reaction. fiveable.me Common nucleophiles in sulfonylation reactions include alcohols, amines, and thiols. fiveable.me These reactions are fundamental in organic synthesis for creating sulfonate esters, sulfonamides, and thioesters, respectively. taylorandfrancis.comyoutube.com
While the direct synthesis of N-alkylmorpholines from this compound is not a standard transformation, derivatives of morpholine (B109124) can be synthesized through various reactions. For instance, new morpholine derivatives can be prepared by reacting morpholine with other reagents to introduce different functional groups. researchgate.net
This compound can be converted to the corresponding sulfonyl azide by reaction with an azide salt, such as sodium azide (NaN₃). organic-chemistry.orgijsrst.com This reaction proceeds via a nucleophilic substitution where the azide ion displaces the chloride ion on the sulfonyl group. The resulting sulfonyl azides are versatile intermediates in organic synthesis, notably used in diazo-transfer reactions. organic-chemistry.org An in-situ preparation of sulfonyl chlorides from other starting materials, followed by a reaction with sodium azide in the same reaction vessel, provides a convenient route to sulfonyl azides. organic-chemistry.orgorganic-chemistry.org
Strategic Derivatization for Analytical and Synthetic Applications
Derivatization is a chemical modification process used to convert a compound into a product (a derivative) with properties that are better suited for a specific analytical technique. In the context of this compound and related sulfonyl chlorides, this strategy is pivotal for enhancing the detectability and separation of target analytes that may otherwise exhibit poor analytical characteristics. By attaching the morpholine-4-sulfonyl group or a similar moiety, the physicochemical properties of the analyte—such as its volatility, polarity, and ability to be ionized or detected by a specific detector—can be significantly improved.
Derivatization for Enhanced Chromatographic Detection
In chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the inherent properties of an analyte may not be optimal for detection. Many compounds, particularly biogenic amines and steroids, lack a chromophore for UV detection or a fluorophore for fluorescence detection, and may be too polar or non-volatile for effective GC analysis. Pre-column derivatization with a sulfonyl chloride reagent addresses these limitations by introducing a tag that enhances detector response, thereby improving both the sensitivity and selectivity of the analysis. researchgate.netscienceopen.comnih.gov
A primary strategy for enhancing detection in HPLC is the introduction of a chromophore (a group that absorbs light, typically in the UV-visible range) or a fluorophore (a group that emits light after excitation at a specific wavelength). Sulfonyl chlorides are excellent reagents for this purpose as the sulfonyl chloride group (-SO2Cl) readily reacts with nucleophilic functional groups like primary and secondary amines, phenols, and alcohols to form stable sulfonamides or sulfonate esters. chemicalbook.comresearchgate.net
When the sulfonyl chloride reagent contains an aromatic or extended π-system, this moiety is transferred to the analyte, effectively "tagging" it with a chromophore or fluorophore. chemicalbook.com For instance, reagents like 2-naphthalenesulfonyl chloride and pyrene sulfonyl chloride introduce large aromatic systems that strongly absorb UV light and are highly fluorescent, allowing for detection at very low concentrations. nih.govmdpi.com This chemical tagging makes it possible to analyze compounds that would otherwise be invisible to UV or fluorescence detectors. scienceopen.comnih.gov
Dansyl Chloride (DNS-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is one of the most widely used derivatizing agents for HPLC with fluorescence detection. researchgate.netwikipedia.org It reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce highly fluorescent sulfonamide adducts. chemicalbook.comwikipedia.org The reagent itself is not fluorescent, but its derivatives exhibit strong fluorescence with environmentally sensitive emission maxima, making it an ideal choice for trace analysis in complex biological and environmental samples. chemicalbook.comnih.gov
The reaction, known as dansylation, is typically carried out in an alkaline medium (pH 9.5-10) to ensure the amine group of the analyte is deprotonated and thus sufficiently nucleophilic to attack the electrophilic sulfur atom of the sulfonyl chloride. researchgate.netresearchgate.net
Analogs of Dansyl Chloride have been developed to further optimize detection. One notable analog is Dabsyl Chloride (4-dimethylaminoazobenzene-4′-sulfonyl chloride), which functions similarly but yields intensely colored derivatives detectable in the visible wavelength range (~436 nm), offering high sensitivity and reduced interference from matrix components that typically absorb in the UV range. researchgate.net
Another class of reagents used for similar purposes includes Naphthoquinone sulfonates (NQS), such as 1,2-Naphthoquinone-4-sulfonate. While not a sulfonyl chloride, NQS reacts with primary and secondary amines to form colored and fluorescent derivatives, illustrating a similar strategic goal of enhancing detection. The development of novel sulfonyl chlorides often aims to replicate or improve upon the desirable characteristics of these established reagents.
| Reagent | Analyte Functional Group | Detection Method | Key Advantage |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Fluorescence (Ex: ~324 nm, Em: ~559 nm for dansyl glycine) | High sensitivity, environmentally sensitive fluorescence. researchgate.net |
| Dabsyl Chloride | Primary/Secondary Amines | Visible Absorbance (~436 nm) | High stability of derivatives, detection in the visible range reduces background. researchgate.net |
| 2-Naphthalenesulfonyl Chloride | Secondary Amines | UV Absorbance (254 nm) | Effective for derivatizing specific secondary amines for UV detection. nih.gov |
| Pyrene Sulfonyl Chloride | Primary/Secondary Amines | Fluorescence | Forms highly fluorescent derivatives for sensitive detection. mdpi.com |
The primary impact of derivatization with reagents like this compound is a dramatic improvement in analytical sensitivity . By attaching a moiety with a high molar absorptivity (for UV detection) or a high fluorescence quantum yield, the detector's response to the analyte can be amplified by several orders of magnitude. researchgate.net This allows for the quantification of analytes at trace levels (e.g., ng/mL or pg/mL), which is crucial in fields like clinical diagnostics and environmental monitoring. nih.gov
Selectivity is also significantly enhanced. In HPLC, derivatization can alter the polarity and chromatographic behavior of analytes, leading to better separation from interfering matrix components. nih.gov Furthermore, by choosing a reagent that reacts only with a specific functional group, only the target analytes are tagged, simplifying the resulting chromatogram. nih.gov
In GC-MS, derivatization serves two main purposes. First, it increases the volatility and thermal stability of polar compounds (like amines and phenols) by masking polar -NH and -OH groups, making them suitable for analysis by gas chromatography. nih.gov Second, the attached derivatizing group provides a predictable fragmentation pattern in the mass spectrometer, which can be used for highly selective and sensitive detection using modes like Selected Ion Monitoring (SIM). scienceopen.comnih.gov
Derivatization for Mass Spectrometry Applications
While mass spectrometry (MS) is an inherently sensitive technique, its effectiveness, particularly when coupled with electrospray ionization (ESI), is highly dependent on the analyte's ability to form gas-phase ions. nih.govddtjournal.com Many compounds have poor ionization efficiency, leading to a weak signal. Derivatization can be strategically employed to introduce a "charge tag" or a moiety that significantly improves the analyte's response in the MS source. nih.govnih.gov
Derivatization with sulfonyl chlorides that contain a basic nitrogen atom, such as 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) or pyridine-3-sulfonyl chloride, is a powerful strategy to enhance ionization efficiency in positive-ion ESI-MS. nih.govnih.govresearchgate.net These reagents attach a moiety with a high proton affinity (i.e., a high tendency to accept a proton).
During the ESI process, the derivatized analyte is much more easily protonated than the original molecule, leading to a significant increase in the abundance of the protonated molecular ion [M+H]+. nih.gov This results in a much stronger signal and lower limits of detection. For example, the derivatization of phenolic compounds, such as steroidal estrogens or environmental phenols, with DMISC has been shown to yield stable derivatives that produce intense [M+H]+ ions, enabling their sensitive quantification by LC-MS/MS. nih.govresearchgate.net This approach effectively overcomes the challenge of poorly ionizing analytes, making their detection by mass spectrometry more robust and sensitive. ddtjournal.comnih.gov
Multicomponent Reactions (MCRs) Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy in creating molecular complexity. While this compound is a versatile reagent, its direct incorporation as a primary component in classic isocyanide-based MCRs like the Ugi or Passerini reactions is not extensively documented. However, its utility has been demonstrated in other significant one-pot, three-component transformations, particularly in the synthesis of N-arylsulfonamides.
One notable example is a palladium-catalyzed three-component synthesis that couples this compound, an aryl boronic acid, and a palladium catalyst system. This reaction functions as a powerful method for constructing the sulfonamide linkage, a critical structural motif in many pharmaceutical agents.
Palladium-Catalyzed Sulfonamide Synthesis
Research has detailed a palladium-catalyzed Suzuki-Miyaura type coupling for the synthesis of diverse sulfonamides. In this transformation, this compound serves as the sulfonylating agent, coupling with various boronic acids.
Initial investigations into the direct coupling of this compound with 2-naphthaleneboronic acid using traditional phosphine (B1218219) ligands resulted in low yields of the desired N-(naphthalen-2-yl)morpholine-4-sulfonamide. researchgate.net The primary outcome was the formation of a byproduct, indicating that the reaction conditions were crucial for success. researchgate.net
Significant improvements in yield were achieved through careful optimization of the ligand and solvent system. The use of an electron-rich and sterically bulky phosphine ligand, tris-(2,6-dimethoxyphenyl)phosphine, was found to substantially increase the yield of the desired product. researchgate.net It is theorized that electron-rich ligands enhance the oxidative addition of the palladium(0) catalyst to the sulfonyl chloride, while the ligand's bulkiness facilitates the final reductive elimination step. researchgate.net Furthermore, employing a co-solvent system of Tetrahydrofuran (THF) and Acetonitrile (MeCN) proved more efficient for the reaction. researchgate.net
The table below summarizes the key findings from the optimization of this three-component reaction.
Table 1: Optimization of Pd-Catalyzed Coupling of this compound with 2-Naphthaleneboronic acid
| Entry | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| 1 | PPh₃ | THF | Poor |
| 2 | dppf | THF | Poor |
| 3 | Tris-(2,6-dimethoxyphenyl)phosphine | THF | Significant Increase |
Data sourced from early investigations into the three-component synthesis of sulfonamides. researchgate.net
This multicomponent approach highlights a strategic use of this compound beyond its role as a simple sulfonating agent in traditional two-component reactions. By integrating it into a palladium-catalyzed cross-coupling MCR, a modular and efficient route to a diverse range of N-arylsulfonamides is achieved.
Applications of Morpholine 4 Sulfonyl Chloride in Advanced Chemical Synthesis
Medicinal Chemistry and Pharmaceutical Intermediates
In the landscape of drug discovery and development, Morpholine-4-sulfonyl chloride is a key building block for the synthesis of pharmaceutical intermediates. The resulting morpholine-containing sulfonamides are a significant class of compounds investigated for a wide array of therapeutic applications. chemmethod.comrsc.org
The synthesis of sulfonamides from this compound is a cornerstone reaction for generating molecules with potential biological efficacy. nih.gov The sulfonamide functional group is a well-established pharmacophore, and its combination with the morpholine (B109124) moiety often yields compounds with enhanced pharmacological profiles. chemmethod.comrsc.org Researchers have extensively explored these derivatives for various therapeutic targets.
Derivatives of this compound have been synthesized and evaluated for their ability to combat microbial and fungal infections. These compounds often function by inhibiting essential microbial pathways. rsc.orgnih.gov For instance, certain thiazole-based sulfonamides bearing a morpholine unit have demonstrated broad-spectrum antimicrobial activity. rsc.orgrsc.org Studies have shown that while some simple morpholine sulfonamides have modest intrinsic activity, they can effectively modulate the efficacy of existing antibiotics against multi-drug resistant strains. nih.gov
Table 1: Antimicrobial Activity of Selected Morpholine-Sulfonamide Derivatives
| Compound | Target Organism(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| Thiazole derivative 7 | Klebsiella pneumoniae, various bacterial and fungal strains | Broad-spectrum activity; Inhibition Zone Diameter (IZD) of 15 mm for K. pneumoniae. | rsc.orgrsc.org |
| 4-(Phenylsulfonyl)morpholine | Pseudomonas aeruginosa | Low intrinsic activity (MIC ≥1024 µg/mL), but significantly enhances the activity of amikacin. | nih.gov |
| N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) | Bacillus subtilis, Salmonella typhi | Moderately active against both strains. | chemsociety.org.ngchemsociety.org.ng |
The search for new anti-inflammatory agents has led to the investigation of morpholine-containing sulfonamides. These compounds are often designed to selectively inhibit enzymes like cyclooxygenase-2 (COX-2), which is a key mediator of inflammation. bohrium.com The incorporation of the morpholine-sulfonamide moiety has been a successful strategy in developing potent and selective anti-inflammatory compounds. nih.govbohrium.com
Table 2: Anti-inflammatory Activity of Selected Morpholine-Sulfonamide Derivatives
| Compound Class | Mechanism/Assay | Key Findings | Reference(s) |
|---|---|---|---|
| Sulfonamide-incorporating trimellitimides | in vivo rat paw edema model; COX-1/COX-2 inhibition | Showed significant anti-inflammatory activity with ED50 values from 34.3-49.8 mg/kg. Some compounds were highly selective for COX-2 (Selectivity Index > 416.7), comparable to Celecoxib. | bohrium.com |
| Pyrazole sulphonamide derivatives | in vitro COX-1/COX-2 & 5-LOX inhibition | A derivative (Compound 9) showed potent inhibition with IC50 values of 5.40 µM (COX-1), 0.01 µM (COX-2), and 1.78 µM (5-LOX). | tandfonline.com |
A significant area of research involves the use of this compound to synthesize novel anticancer agents. The resulting sulfonamides have shown cytotoxic activity against various cancer cell lines, particularly breast cancer. chemmethod.comncl.res.in The presence of the SO2-morpholine group is often cited as a key contributor to the observed anticancer effects, potentially through interactions with specific enzymes or receptors in cancer cells. chemmethod.comchemmethod.com
Table 3: Anticancer Activity of Selected Morpholine-Sulfonamide Derivatives
| Compound | Cell Line(s) | Activity (IC50) | Reference(s) |
|---|---|---|---|
| Azo-based sulfonamide (8h) | MCF-7 (Breast Cancer) | 0.18 µM | chemmethod.comchemmethod.com |
| Azo-based sulfonamide (8i) | MCF-7 (Breast Cancer) | 0.19 µM | chemmethod.comchemmethod.com |
| 3-fluoro-4-morpholinoaniline derivative (NAM-5) | MCF-7, MDA-MB-231 (Breast Cancer) | 1.811 µM (MCF-7), 2.143 µM (MDA-MB-231) | ncl.res.in |
| 3-fluoro-4-morpholinoaniline derivative (NAM-7) | MCF-7, MDA-MB-231 (Breast Cancer) | 1.883 µM (MCF-7), 4.688 µM (MDA-MB-231) | ncl.res.in |
Morpholine-containing sulfonamides and related structures have been explored as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors a topic of interest in dermatology and cosmetics. nih.govdntb.gov.ua Various scaffolds incorporating the morpholine moiety have demonstrated potent inhibitory effects on this enzyme. researchgate.netmdpi.com
Table 4: Tyrosinase Inhibitory Activity of Selected Morpholine-Containing Compounds
| Compound Class | Enzyme Source | Activity (IC50) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Morpholine & 5(4H)-oxazolone derivatives (4a-4f) | Mushroom Tyrosinase | 86.2–362.1 µM | All compounds showed stronger inhibition than the standard, Kojic acid (IC50: 418.2 µM). | researchgate.net |
| Morpholine containing cinnamoyl amides | Mushroom Tyrosinase | Not specified | Identified as potent tyrosinase inhibitors. | mdpi.comresearchgate.net |
The morpholine ring, the core heterocyclic component of this compound, is considered a "privileged pharmacophore" in medicinal chemistry. nih.govnih.govresearchgate.net Its frequent appearance in approved drugs and clinical candidates is due to the advantageous properties it confers upon a molecule. nih.govnih.gov The presence of the oxygen atom can form hydrogen bonds with biological targets, while the ring itself can engage in hydrophobic interactions. acs.org
Furthermore, the morpholine moiety often improves the pharmacokinetic profile of a drug candidate. researchgate.net It can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of the nitrogen atom, which can be crucial for membrane permeability and target engagement. nih.govacs.org This ability to fine-tune both the potency and the drug-like properties of a molecule makes the morpholine scaffold, and by extension its precursor this compound, an invaluable component in the toolkit of medicinal chemists. nih.govbenthamdirect.com
Building Blocks for Complex Pharmaceutical Agents
The morpholine moiety is a prevalent heterocyclic scaffold found in numerous approved drugs and clinical candidates, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. e3s-conferences.orgnih.govchemrxiv.org this compound provides a direct and efficient means to introduce the "morpholine-4-sulfonyl" group into molecules, a substructure that is explored in the design of various therapeutic agents. e3s-conferences.orgchemrxiv.org
The sulfonamide linkage formed by the reaction of this compound with amines is a key feature in many biologically active compounds. chemsociety.org.ngnih.gov Research has shown that N-substituted morpholine sulfonamides are investigated for a range of pharmacological activities. For instance, they have been explored as γ-secretase inhibitors, which are relevant in neurodegenerative disease research. dergipark.org.tr The compound also serves as a precursor for more complex building blocks, such as 4-(Morpholine-4-sulfonyl)-benzoyl chloride, which are then used in the synthesis of potential drug candidates. cymitquimica.combldpharm.com
A notable application is in the palladium-catalyzed Suzuki-Miyaura coupling reaction. In this context, this compound can be reacted in situ with secondary amines and arylboronic acids to form N,N-disubstituted sulfonamides. rsc.orgrsc.org This three-component synthesis strategy has been applied to the late-stage functionalization of complex molecules, including the modification of drug molecules like desloratadine, demonstrating its utility in medicinal chemistry for creating libraries of potential new drugs. rsc.orgrsc.org
Materials Science Applications
Polymer Chemistry
The application of this compound and related sulfonamides extends into materials science, particularly in polymer chemistry. Multi-component reactions (MCRs), which are efficient for synthesizing complex molecules, are also being explored for polymer synthesis. researchgate.net The versatility of reagents like sulfonyl chlorides in such reactions opens avenues for creating new polymers. researchgate.net For instance, the synthesis of dendrimers, a type of polymer, has been achieved using MCRs that could conceptually involve sulfonamide chemistry. researchgate.net The reactivity of the sulfonyl chloride group allows it to be incorporated into polymer chains or used to modify existing polymers, potentially altering their physical and chemical properties for specific applications.
Fine Chemicals
This compound is a key intermediate in the synthesis of a range of fine chemicals. chemicalbook.com It serves as a starting material for producing various organic heterocyclic compounds, including benzothiazole (B30560) and thiazolecarboxamide derivatives. chemicalbook.com Its utility lies in its ability to readily react with nucleophiles, particularly amines, to form stable sulfonamide linkages. chemsociety.org.ng This reaction is fundamental in building more complex molecular architectures.
One significant application is its use in palladium-catalyzed three-component reactions to produce diverse sulfonamides. rsc.orgresearchgate.net In this process, sulfuric chloride (SO2Cl2) reacts with a secondary amine like morpholine to generate the sulfamoyl chloride in situ. This intermediate then couples with a boronic acid in a Suzuki-Miyaura reaction. rsc.orgrsc.org This methodology avoids the need to isolate the often-unstable sulfonyl chloride intermediates and demonstrates high functional group tolerance, making it a valuable tool for synthesizing a library of fine chemicals. rsc.org
Specialty Chemical Applications
Beyond the major fields of pharmaceuticals and agrochemicals, this compound is employed in the synthesis of various specialty chemicals. These include compounds designed for specific research purposes or niche industrial uses. For example, it is used to create sulfonamide-based reagents for organic synthesis or as a component in molecules designed to probe biological processes. The synthesis of sulfonimidamides, which are analogs of sulfonamides with applications in pharmaceuticals and agrochemicals, can start from sulfonyl chlorides, showcasing the foundational role of this class of reagents. thieme-connect.com The compound also serves as a precursor for creating other reactive intermediates, such as 4-(morpholine-4-sulfonyl)-benzenesulfonyl chloride, which acts as a bifunctional reagent for more complex chemical constructions. sigmaaldrich.com
Table 1: Selected Pharmaceutical and Agrochemical Building Blocks Synthesized Using this compound
| Compound Name | CAS Number | Application Area | Synthetic Role of this compound | Reference |
| N-(2-Naphthyl)morpholine-4-sulfonamide | N/A | Pharmaceutical Intermediate | Direct coupling with 2-naphthaleneboronic acid in a Pd-catalyzed reaction. | rsc.org |
| Desloratadine-derived sulfonamide | N/A | Pharmaceutical Research | Late-stage functionalization of the antihistamine drug. | rsc.org |
| 4-(2-Nitrophenyl)morpholine-4-sulfonamide | N/A | Agrochemical Research | Starting material for abscisic acid analogues (germination inhibitors). | sioc-journal.cn |
| 4-(Morpholine-4-sulfonyl)-benzoyl chloride | 654682-86-7 | Fine Chemical/Pharmaceutical Intermediate | A more complex building block derived from the initial sulfonamide. | bldpharm.com |
Synthesis of Heterocyclic Compounds (e.g., Benzothiazole and Thiazolecarboxamide Derivatives)
This compound is utilized as a key intermediate in the synthesis of various heterocyclic compounds, including benzothiazole and thiazolecarboxamide derivatives. chemicalbook.com The morpholine-sulfonyl moiety can be incorporated into these scaffolds to modify their physicochemical and biological properties. mdpi.commdpi.com
One significant application involves a palladium-catalyzed, three-component synthesis of sulfonamides, where this compound (or its in situ generated equivalent from morpholine and sulfuric chloride) acts as a crucial electrophile. nih.govrsc.org This approach couples an amine (like morpholine), a sulfur dioxide source (like sulfuric chloride), and an organoboron compound in a single pot. nih.gov The reaction proceeds via a Suzuki-Miyaura coupling between an in situ generated sulfamoyl chloride and a boronic acid. nih.govrsc.org This methodology has proven effective for synthesizing a diverse range of sulfonamides with high functional group tolerance and good yields. nih.gov
Early investigations into the direct Suzuki-Miyaura coupling of pre-formed this compound with 2-naphthaleneboronic acid showed that the desired product was often obtained in low yields, with a significant amount of desulfonylated byproduct being formed. rsc.org However, optimization of the reaction conditions, particularly the choice of ligand, has helped to surmount the desulfonylation problem. nih.govrsc.org
Table 1: Early Investigations of Suzuki-Miyaura Coupling with this compound Data sourced from RSC Publishing. rsc.org
| Entry | Solvent | Ligand | Yield (%) |
|---|---|---|---|
| 1 | 1,4-Dioxane | P(tBu)₃·HBF₄ | 14 |
| 2 | THF | P(tBu)₃·HBF₄ | 23 |
This synthetic strategy provides a pathway to complex molecules, such as N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, where this compound is used in a key sulfonylation step. The resulting sulfonamides can be further elaborated into various heterocyclic systems, demonstrating the utility of this compound as a versatile building block in synthetic chemistry.
β-Amino Sulfones Synthesis
β-Amino sulfones are recognized as important structural motifs found in a variety of natural products and pharmaceutically active compounds. researchgate.netnih.govresearchgate.net Consequently, the development of efficient synthetic routes to access these compounds is an area of active research. researchgate.net The synthesis of β-amino sulfones often involves the addition of both a sulfonyl group and an amino group across a double bond or via the opening of a strained ring like an aziridine. nih.govresearchgate.net
Recent advances have led to the development of general and highly regioselective intermolecular aminosulfonylation of alkenes. nih.govorganic-chemistry.org One such method involves the homolysis of sulfinyl oximes, generated from ketoximes and a sulfinyl chloride, to produce β-amino sulfones. nih.govorganic-chemistry.org This catalyst-free approach is noted for its step-efficiency and tolerance of a wide range of functional groups. organic-chemistry.org While this specific method uses a sulfinyl chloride, the underlying principle of adding a sulfonyl and an amino moiety is central to the synthesis of β-amino sulfones.
Another strategy involves the transition-metal-catalyzed regiodivergent sulfonylation of aziridines. researchgate.net Aziridines are valuable synthetic intermediates for preparing β-functionalized amines, and their ring-opening with a sulfonylating agent can provide a direct route to β-amino sulfones. researchgate.net
While the literature highlights various sources for the sulfonyl group, the fundamental reaction often involves a sulfonyl chloride derivative reacting with a nucleophile. The principles seen in these advanced methods for β-amino sulfone synthesis could be applicable using this compound to introduce the specific morpholine-sulfonyl group, which is a common feature in bioactive molecules. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzothiazole |
| Thiazolecarboxamide |
| Morpholine |
| Sulfuric chloride |
| 2-naphthaleneboronic acid |
| N-(3-morpholin-4-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
| β-Amino sulfone |
| Sulfinyl oxime |
| Ketoxime |
| Sulfinyl chloride |
| Aziridine |
| P(tBu)₃·HBF₄ (Tri-tert-butylphosphine tetrafluoroborate) |
| Tetrahydrofuran (THF) |
Computational and Theoretical Studies on Morpholine 4 Sulfonyl Chloride and Its Derivatives
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Derivatives of morpholine-4-sulfonyl chloride have been extensively studied via molecular docking to assess their potential as inhibitors of various enzymes implicated in disease.
Acetylcholinesterase (AChE): AChE is a key target in the management of Alzheimer's disease. Molecular docking studies on morpholine-containing compounds have been performed to understand their inhibitory mechanism. For instance, a series of 4-phthalimidobenzenesulfonamide derivatives were synthesized and evaluated as cholinesterase inhibitors. nih.gov Molecular docking of the most active compound from this series revealed that it could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net In another study, morpholine-clubbed heterocyclic derivatives showed promising binding scores against AChE, with values such as -10.294 kcal/mol, indicating strong potential binding affinity. tandfonline.com However, some research has noted that morpholine-containing compounds can show weaker inhibitory activity compared to piperidine (B6355638) analogs, a difference attributed to weaker interactions with key residues in the enzyme's active site.
Epidermal Growth Factor Receptor (EGFR): EGFR is a crucial target in oncology. Several studies have docked morpholine (B109124) sulfonyl derivatives into the ATP-binding site of EGFR to predict their anticancer potential. rsc.org For example, novel sulfonyl thiazolyl-hydrazone derivatives were designed as EGFR inhibitors, and docking studies helped to elucidate their binding modes within the receptor. researchgate.net Similarly, (morpholinosulfonyl) isatin (B1672199) derivatives have been investigated, with docking studies confirming their potential to inhibit EGFR. researchgate.net The binding scores for some sulfadiazine (B1682646) derivatives against EGFR were found to be comparable to established inhibitors like gefitinib. rsc.org
| Derivative Class | Target | Reported Activity/Score | Reference |
|---|---|---|---|
| 4-Phthalimidobenzenesulfonamide derivative (Compound 7) | AChE | IC50 = 1.35 ± 0.08 μM | nih.govresearchgate.net |
| Morpholine-clubbed heterocycle (Compound 36e) | AChE | Binding Score = -10.294 kcal/mol | tandfonline.com |
| Sulfadiazine derivative (Compound 12) | EGFR (WT) | IC50 = 14.5 nM | rsc.org |
| Sulfadiazine derivative (Compound 12) | EGFR (T790M) | IC50 = 35.4 nM | rsc.org |
| Sulfonyl thiazolyl-hydrazone (Compound 20a) | EGFR | Binding Score = -7.99 kcal/mol | researchgate.net |
| 4-((3,5-dichloro-2-((4-halobenzyl)oxy)phenyl)sulfonyl)morpholine | Tyrosinase | Ki = 0.0025 μM | nih.gov |
| Thiazolidine-4-carboxamide derivative (Compound 3c) | Tyrosinase | IC50 = 16.5 ± 0.37 µM | nih.gov |
Tyrosinase: This enzyme is a key target for developing agents to treat hyperpigmentation disorders. A series of 4-((3,5-dichloro-2-[(halobenzyl)oxy]phenyl)sulfonyl)morpholines were synthesized and shown to be potent tyrosinase inhibitors. nih.gov Kinetic and molecular docking studies revealed that these compounds bind effectively to the enzyme, with one derivative showing a non-competitive inhibition mechanism and an inhibition constant (Ki) of 0.0025 μM. nih.gov Docking simulations for other thiazolidine (B150603) derivatives identified hydrogen bonding and hydrophobic interactions as key contributors to their binding with mushroom tyrosinase (PDB ID: 2Y9X), with binding affinities reaching -8.4 Kcal/mol. nih.gov
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) and other quantum mechanical calculations are used to investigate the electronic structure, stability, and reactivity of molecules. For morpholine sulfonyl derivatives, these studies provide insights into reaction mechanisms and molecular stability. tandfonline.com
Research on 6-morpholino-9-sulfonylpurine derivatives utilized DFT calculations to study the stability of different tautomers. tandfonline.com The findings concluded that electron-donating substituents at the C6 position of the purine (B94841) ring are beneficial, as they promote the predominance of the desired N9 tautomer and enhance the stability of the final sulfonylated product. tandfonline.com Furthermore, computational techniques have been applied to explore the electronic structures of halogenated morpholine sulfonamides, correlating these properties with their observed biological activity as tyrosinase inhibitors. nih.gov The sulfonyl group is known to be strongly electron-withdrawing, which enhances the polarity of the molecule and influences its reactivity and intermolecular interactions. vulcanchem.com
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to derivatives originating from morpholine and sulfonyl chlorides. In one study, 4-aminobenzene-1-sulfonamide intermediates were prepared by reacting 4-nitrobenzene-1-sulfonyl chloride with morpholine, which were then used to synthesize a series of 2,4-diamino-pyrimidine derivatives evaluated for antimalarial activity. nih.gov A subsequent QSAR analysis revealed that 3-substituted-urea derivatives displayed greater selectivity against the malaria parasite compared to their 4-urea counterparts. nih.gov
In a different study on p-coumaric acid derivatives, which included morpholine amides, a QSAR analysis was performed to understand their antimicrobial properties. researchgate.net The results demonstrated that the antibacterial and antifungal activities were governed by a combination of electronic parameters, such as electronic energy (Ee), and topological parameters like the first-order molecular connectivity index (1χ) and the Wiener index (W). researchgate.net
Prediction of Drug-Likeness and ADMET Characteristics
A critical step in early-stage drug discovery is the computational evaluation of a compound's drug-likeness and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. These predictions help to identify candidates with a higher probability of success in clinical trials.
Numerous studies on morpholine sulfonyl derivatives have included in silico predictions of these properties. For a series of halogenated sulfonamides, drug-likeness was predicted using Lipinski's Rule of Five (RO5), alongside the evaluation of ADMET characteristics. nih.gov Similarly, comprehensive in silico analyses, including ADMET predictions, were carried out for novel sulfonamide derivatives being evaluated as anti-diabetic and anti-Alzheimer's agents. nih.gov
The SwissADME online tool is commonly used for these predictions. For various synthesized derivatives, key physicochemical properties fall within acceptable ranges for drug-like molecules. chemmethod.comekb.eg For example, a study on azo-based sulfonamides found that the synthesized compounds had a bioavailability score of 0.55 and zero violations of Lipinski's rule, indicating good potential for drug-likeness. chemmethod.com Specific ADMET properties have also been reported for certain derivatives; for example, N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide was predicted to have moderate permeability in Caco-2 cells and undergo hepatic metabolism via oxidation of the morpholine ring. vulcanchem.com
| Property | Predicted Value/Range | Significance | Reference |
|---|---|---|---|
| Molecular Weight | 150 to 500 g/mol | Affects absorption and distribution | ekb.eg |
| Lipophilicity (XLOGP3) | -0.7 to +5.0 | Influences solubility and permeability | ekb.eg |
| Hydrogen Bond Donors | ≤ 5 | Part of Lipinski's Rule of Five | chemscene.com |
| Hydrogen Bond Acceptors | ≤ 10 | Part of Lipinski's Rule of Five | chemscene.com |
| Rotatable Bonds | ≤ 9 | Relates to molecular flexibility | ekb.eg |
| Bioavailability Score | 0.55 | Indicates good oral bioavailability potential | chemmethod.com |
| Solubility (Log S) | Not larger than 6 | Crucial for absorption | ekb.eg |
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is a powerful tool for confirming the structural integrity of Morpholine-4-sulfonyl chloride. While complete spectral data may not always be publicly available, analysis of related structures and data from chemical suppliers provide a clear expectation of the spectral features. chemscene.com
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two characteristic multiplets corresponding to the protons of the morpholine (B109124) ring. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group.
Methylene protons adjacent to the oxygen atom (-O-CH₂-) : These protons are expected to resonate at a higher chemical shift due to the deshielding effect of the oxygen atom.
Methylene protons adjacent to the nitrogen atom (-N-CH₂-) : These protons will appear at a slightly lower chemical shift compared to those next to the oxygen.
For various morpholine-sulfonyl derivatives, these proton signals typically appear in the range of δ 3.0–4.4 ppm. For instance, in 4-((4-nitrophenyl)sulfonyl)morpholine, the morpholine protons appear as multiplets at δ 3.62-3.67 ppm and δ 2.88-3.02 ppm. rsc.org A certificate of analysis for this compound confirms that its ¹H-NMR spectrum is consistent with its structure. chemscene.com
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the morpholine ring structure. Two distinct signals are expected for the two sets of non-equivalent carbon atoms in the morpholine ring.
Carbons adjacent to the oxygen atom (-O-C H₂-) : These carbons are deshielded by the electronegative oxygen and appear at a lower field.
Carbons adjacent to the nitrogen atom (-N-C H₂-) : These carbons resonate at a higher field compared to the carbons adjacent to the oxygen.
Based on data from related morpholine-sulfonyl compounds, the chemical shifts for the morpholine carbons are anticipated to be in the regions of approximately 66 ppm and 46 ppm. For example, in 4-((2,4-difluorophenyl)sulfonyl)morpholine, the morpholine carbons are observed at δ 66.31 and 45.76 ppm. rsc.org
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~ 3.7 - 3.9 | Multiplet |
| ¹H | ~ 3.3 - 3.5 | Multiplet |
| ¹³C | ~ 66 | Triplet |
| ¹³C | ~ 46 | Triplet |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The most characteristic absorption bands are associated with the sulfonyl chloride group.
The key IR absorption peaks for sulfonyl chlorides are:
Asymmetric S=O stretching : A strong band is typically observed in the region of 1370-1410 cm⁻¹.
Symmetric S=O stretching : Another strong band appears in the 1166-1204 cm⁻¹ range. mdpi.com
The IR spectrum of a related compound, 4-(morpholine-4-sulfonyl)-benzoic acid, shows the sulfonyl S=O stretching bands at 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). These values provide a good reference for the expected positions of the sulfonyl chloride peaks in this compound.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| S=O | Asymmetric Stretch | 1370 - 1410 | Strong |
| S=O | Symmetric Stretch | 1166 - 1204 | Strong |
| C-O-C | Stretch | ~1115 | Strong |
| C-N | Stretch | ~1070 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular weight of this compound is 185.63 g/mol . scbt.com
In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. A key fragmentation pathway for sulfonyl chlorides involves the cleavage of the S-Cl bond and the S-N bond. For butane-1-sulfonyl chloride, a characteristic, albeit weak, ion peak at m/z 99 is observed, which corresponds to the sulfonyl chloride group, along with an A+2 peak at m/z 101 due to the ³⁷Cl isotope. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are highly sensitive and are used for both qualitative and quantitative analysis.
For the analysis of sulfonyl chlorides and related sulfonamides, reverse-phase chromatography is commonly employed. rsc.orgnih.gov A typical LC-MS or UPLC-MS method would involve a C18 stationary phase with a gradient elution using a mobile phase consisting of water and acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency. mdpi.comrsc.org Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode, which would protonate the morpholine nitrogen. rsc.org The mass spectrometer can be operated in full scan mode to detect the molecular ion or in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity in quantitative analyses. mdpi.com
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is used.
Gas Chromatography (GC)
Gas chromatography is a valuable technique for assessing the purity of this compound and for the analysis of related compounds. In the analysis of reaction mixtures from the photosulfochlorination of n-tetradecane, which can produce sulfonyl chlorides, GC coupled with mass spectrometry (GC/MS) is employed for the direct and simultaneous analysis of the resulting components. nih.gov Although sulfonyl chlorides can be prone to degradation at the high temperatures used in GC, derivatization can overcome this limitation. For instance, n-tetradecanesulfonyl chlorides are converted to more thermally stable N,N-diethylsulfonamides before GC analysis. nih.gov
For the analysis of amines, including morpholine, a fast derivatization with chloroformate followed by GC/MS analysis has been developed. acs.org This method allows for the simultaneous quantification of numerous amines. acs.org A similar approach using in situ derivatization with isobutyl chloroformate combined with dispersive liquid-liquid microextraction has also been successfully applied for the determination of biogenic amines in various samples, showcasing the versatility of GC-based methods for compounds related to this compound. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. For derivatives of this compound, elemental analysis is routinely used to confirm the successful synthesis of the target molecules. For example, the elemental analysis of 4-((4-Methylphenyl)sulfonamido)butanoic acid, a sulfonamide derivative, yielded results that were in close agreement with the calculated values for Carbon, Hydrogen, Nitrogen, and Sulfur, thus confirming its composition. mdpi.com Similarly, the elemental composition of another related sulfonamide derivative was verified through this method, with the found percentages of C, H, N, and S aligning with the calculated values. mdpi.com This technique provides a crucial checkpoint for the purity and confirmation of the synthesized compound's identity.
Table 1: Elemental Analysis Data for a Related Sulfonamide Derivative
| Element | Calculated (%) | Found (%) |
| Carbon | 51.35 | 51.58 |
| Hydrogen | 5.88 | 6.01 |
| Nitrogen | 5.44 | 5.68 |
| Sulfur | 12.46 | 12.23 |
Data adapted from a study on sulfonamide carboxylic acid derivatives. mdpi.com
X-ray Crystallography for Structural Elucidation
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and conformation. For derivatives of this compound, single-crystal X-ray diffraction has been used to confirm their molecular structures. mdpi.com In the study of related benzamides, X-ray crystallography of the compounds provided definitive structural data. vulcanchem.com The structures of two sulfonamide amino acids and a sulfonate carboxylic acid derivative were successfully confirmed using this technique. mdpi.com This powerful analytical method provides unequivocal proof of the compound's structure, which is critical for understanding its chemical reactivity and biological activity.
Purity Determination Methods (e.g., Assay by ¹H NMR)
Purity assessment is a critical aspect of chemical analysis, and quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for this purpose. For various organic compounds, including derivatives of morpholine, ¹H NMR is used to determine purity against an internal standard. chemrxiv.org This method is particularly useful when traditional chromatographic techniques like thin-layer chromatography (TLC) are not suitable for purification or analysis. chemrxiv.org
In the synthesis of morpholine derivatives, the absolute purity of the isolated products has been determined by quantitative ¹H NMR analysis using 1,3,5-trimethoxybenzene (B48636) as an internal standard. chemrxiv.org This approach allows for the correction of yields based on the purity of the isolated material. chemrxiv.org The principle of quantitative NMR (qNMR) relies on the fact that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr By comparing the integral of a signal from the analyte with that of a certified reference material, the purity of the analyte can be accurately determined. bwise.kr For instance, the purity of a primary standard was determined by combining results from ¹H qNMR and coulometry, yielding a highly accurate value. bwise.kr
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems
The efficiency and selectivity of reactions involving morpholine-4-sulfonyl chloride are often dictated by the catalyst employed. A significant trend in this area is the move away from traditional stoichiometric reagents towards more sustainable catalytic processes.
Future research is focused on developing novel catalytic systems that can activate the S-Cl bond under milder conditions. This includes the design of next-generation transition metal catalysts, particularly those based on palladium, for cross-coupling reactions. Early investigations have shown that palladium-catalyzed Suzuki-Miyaura coupling of sulfamoyl chlorides can be sensitive to the choice of ligands, with electron-rich and bulky phosphine (B1218219) ligands significantly improving product yields. researchgate.net
Furthermore, the development of heterogeneous catalysts is a major goal. Researchers are exploring innovative materials like heterogeneous geminal atom catalysts (GACs) which could offer significant advantages. sciencedaily.com These catalysts aim to provide high efficiency and selectivity while being easily recoverable and reusable, which reduces costs and minimizes metal contamination in the final products. sciencedaily.com Such advancements are crucial for making the synthesis of morpholine-derived sulfonamides more environmentally and economically viable. sciencedaily.com
Table 1: Comparison of Catalytic Approaches for Sulfonamide Synthesis
| Catalytic System | Advantages | Research Focus |
|---|---|---|
| Homogeneous (e.g., Palladium) | High activity and selectivity, well-understood mechanisms. | Development of new ligands to improve stability and turnover numbers; application in a wider range of cross-coupling reactions. |
| Heterogeneous (e.g., GACs) | Easy separation and recyclability, reduced metal contamination, potential for continuous flow processes. | Design of robust and highly active solid-supported catalysts; exploring novel support materials and catalyst structures. sciencedaily.com |
| Photoredox Catalysis | Mild reaction conditions (visible light), generation of highly reactive radical intermediates. | Coupling of aryl radicals with SO₂ surrogates and amines to form sulfonamides under metal-free conditions. researchgate.net |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; environmentally benign (water as solvent, mild temperatures). | Engineering enzymes for sulfonyl transfer reactions; expanding the substrate scope of existing enzymes. |
Exploration of New Reaction Substrates and Products
While the primary use of this compound is in the synthesis of sulfonamides via reaction with amines, its reactivity extends to a much broader range of substrates. Future research will continue to explore its utility as a versatile electrophile and a source of the morpholinosulfonyl moiety.
The reactions of sulfonyl chlorides with various unsaturated compounds, such as alkenes, alkynes, and imines, represent a fertile ground for discovery. magtech.com.cn These reactions can lead to a diverse array of complex molecules through processes like chlorosulfonylation, sulfonylation, and annulations. magtech.com.cn For example, research has demonstrated pathways to synthesize β-keto sulfonamides, which are valuable intermediates in organic chemistry. researchgate.net
Another emerging area is the use of this compound in multicomponent reactions. These reactions, where three or more reactants combine in a single step, offer a highly efficient route to molecular complexity. researchgate.net The integration of this compound into such reaction cascades could provide rapid access to novel libraries of compounds for biological screening. The development of methods for introducing difluoromethylene groups into organic molecules is another area of interest, with sulfonyl chlorides playing a potential role in these transformations. researchgate.net
Advancements in Green Synthesis Methodologies
The principles of green chemistry are increasingly influencing the direction of synthetic chemistry research. For a widely used reagent like this compound, developing more environmentally friendly synthesis and application methods is a high priority.
One key trend is the replacement of hazardous reagents and solvents. Traditional methods for preparing sulfonyl chlorides often involve corrosive chemicals like thionyl chloride or chlorine gas. rsc.orgorganic-chemistry.org Recent advancements focus on milder and safer alternatives. For instance, methods using oxone in combination with potassium chloride in water have been developed for the efficient oxyhalogenation of thiols and disulfides to their corresponding sulfonyl chlorides. rsc.org Other innovative reagents include 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which allows for the synthesis of sulfonyl chlorides from sulfonic acids under mild, solvent-free conditions. organic-chemistry.org
Continuous flow chemistry is another powerful tool for green synthesis. A continuous flow protocol for synthesizing sulfonyl chlorides from disulfides and thiols has been developed, offering improved safety by controlling the highly exothermic nature of the reaction and enabling high space-time yields. rsc.org The use of morpholine-based ionic liquids as recyclable catalysts also aligns with green chemistry principles by minimizing waste. lidsen.com
Table 2: Green Chemistry Approaches in Sulfonyl Chloride Synthesis
| Green Methodology | Key Features | Example Reagents/Conditions |
|---|---|---|
| Aqueous Synthesis | Uses water as a safe and environmentally benign solvent. | Oxone-KCl system for oxyhalogenation of thiols. rsc.org |
| Solvent-Free Reactions | Eliminates the need for organic solvents, reducing waste and environmental impact. | TAPC as a chlorinating agent at room temperature. organic-chemistry.org |
| Continuous Flow Processing | Enhanced safety for exothermic reactions, improved process control, high throughput. | Oxidative chlorination using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.org |
| Safer Reagents | Replacement of hazardous chemicals with milder, more sustainable alternatives. | Bleach-mediated and NaClO₂-mediated oxidative chlorosulfonation. organic-chemistry.org |
| Recyclable Catalysts | Use of catalysts that can be easily recovered and reused, such as ionic liquids. | [NBMMorph]⁺Br⁻ for the synthesis of heterocyclic compounds. lidsen.com |
Deeper Computational Insights into Mechanism and Design
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new chemical processes. For reactions involving this compound, computational studies can provide deep insights that are difficult to obtain through experimental methods alone.
Future research will likely employ Density Functional Theory (DFT) and other high-level computational methods to model transition states, calculate reaction energy barriers, and elucidate complex reaction mechanisms. This can help in understanding the role of catalysts, predicting the outcome of new reactions, and designing more efficient synthetic routes. For example, computational studies can clarify whether a reaction proceeds through a concerted Sₙ2 mechanism or an elimination-addition pathway involving a sulfene (B1252967) intermediate. nih.gov
Kinetic studies, often coupled with computational modeling, can reveal unusual reaction behaviors and provide a deeper understanding of the reaction mechanism. rsc.org By analyzing the solvolysis of sulfonyl chlorides in various solvents and applying tools like the extended Grunwald-Winstein equation, researchers can quantify the sensitivity of the reaction to solvent nucleophilicity and ionizing power, further refining the mechanistic picture. nih.gov This knowledge can then be used to rationally design new catalysts and select optimal reaction conditions to favor desired product formation.
Expanded Applications in Interdisciplinary Fields
The morpholine (B109124) and sulfonamide motifs are privileged structures in medicinal chemistry, materials science, and agrochemistry. Consequently, research into this compound is expected to have a significant impact on these interdisciplinary fields.
In medicinal chemistry, the sulfonamide group is a key component of many drugs. researchgate.net The morpholine ring is also found in numerous biologically active compounds, including kinase inhibitors used in cancer therapy. researchgate.net Future work will involve using this compound to synthesize novel compound libraries for screening against a wide range of biological targets, including enzymes and receptors. researchgate.net Its role as a building block for potential antibacterial, antifungal, and anticancer agents will continue to be a major driver of research. researchgate.netresearchgate.net
Beyond medicine, morpholine-derived compounds have applications in polymer science. The use of multicomponent reactions involving sulfonyl chlorides could lead to the synthesis of novel polymers and dendrimers with unique properties. researchgate.net In agrochemicals, the β-amino sulfone structure, accessible from sulfonyl chlorides, is found in various pesticides and herbicides. researchgate.net The continued exploration of new reactions and products derived from this compound will undoubtedly open up new avenues for innovation in these and other related fields.
Q & A
Basic: What are the standard protocols for synthesizing Morpholine-4-sulfonyl chloride derivatives, and how can reaction yields be optimized?
Answer:
The synthesis typically involves reacting sulfonyl chlorides with amines. For example, 4-(morpholine-4-sulfonyl)benzaldehyde was synthesized using 4-formylbenzenesulfonyl chloride and morpholine, yielding 23% after purification via column chromatography . To optimize yields:
- Stoichiometry: Adjust molar ratios of sulfonyl chloride to amine (e.g., 1:1.2 for improved conversion).
- Purification: Use techniques like recrystallization or preparative HPLC to isolate high-purity products.
- Reaction Conditions: Control temperature (e.g., room temperature for stability) and solvent polarity (e.g., dichloromethane for solubility).
AI-based synthesis planning tools can predict viable routes and optimize conditions .
Basic: How should researchers characterize this compound derivatives using spectroscopic methods?
Answer:
Key techniques include:
- NMR Spectroscopy: Confirm structure via and NMR. For example, NMR of 4-(morpholine-4-sulfonyl)benzaldehyde showed peaks at δ 10.12 (aldehyde proton) and 3.75 ppm (morpholine ring protons) .
- UHPLC-MS: Verify molecular weight and purity (e.g., m/z 256 [M+H] for a derivative with 99% purity) .
- Elemental Analysis: Validate elemental composition, especially for novel compounds.
Cross-referencing with spectral databases and literature (e.g., Acta Crystallographica reports) ensures accuracy .
Advanced: How can researchers address low yields in the synthesis of Morpholine-4-sulfonyl-containing compounds?
Answer:
Low yields (e.g., 23% in a reported synthesis ) may arise from:
- Side Reactions: Competing hydrolysis of sulfonyl chloride. Use anhydrous conditions and inert atmospheres.
- Steric Hindrance: Bulkier amines may reduce reactivity. Consider alternative amines or catalysts (e.g., DMAP for acylation).
- Workup Losses: Optimize extraction/purification steps. For example, switching from silica gel to reverse-phase chromatography improved recovery in related sulfonamide syntheses .
Parallel reaction screening (e.g., using microreactors) can identify optimal conditions efficiently .
Advanced: How should contradictions in spectral data or analytical results be resolved during characterization?
Answer:
Contradictions may arise from impurities, isomerism, or instrumentation artifacts. Strategies include:
- Multi-Technique Validation: Combine NMR, IR, and X-ray crystallography (e.g., a urea derivative’s structure was confirmed via single-crystal X-ray diffraction ).
- Replicate Experiments: Repeat synthesis and analysis to rule out procedural errors.
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values.
Refer to guidelines in journals like Beilstein Journal of Organic Chemistry, which emphasize reproducibility and detailed supplementary data .
Advanced: What role does this compound play in fragment-based drug discovery?
Answer:
The sulfonyl group enhances binding affinity to protein targets. For instance, 4-(morpholine-4-sulfonyl)benzaldehyde was used to stabilize protein-protein interactions in fragment-based screens . Key applications:
- Probe Development: Derivatives serve as covalent inhibitors or fluorescence tags.
- SAR Studies: Modifying the morpholine ring or sulfonyl substituents tunes selectivity (e.g., for kinase targets) .
- Crystallography: Sulfonyl-containing fragments improve ligand solubility for co-crystallization .
Basic: What are the best practices for ensuring reproducibility in synthesizing Morpholine-4-sulfonyl derivatives?
Answer:
- Detailed Protocols: Document reaction parameters (e.g., temperature, solvent purity) as per Beilstein Journal guidelines .
- Batch Consistency: Use calibrated equipment and high-purity reagents (e.g., >95% morpholine).
- Supplementary Data: Provide NMR spectra, HPLC traces, and elemental analysis in supporting information .
Advanced: How can researchers evaluate the stability of this compound derivatives under varying conditions?
Answer:
- Accelerated Stability Studies: Expose compounds to heat, light, and humidity (e.g., 40°C/75% RH for 4 weeks).
- Analytical Monitoring: Track degradation via HPLC (e.g., loss of sulfonyl chloride peaks indicates hydrolysis).
- Computational Predictions: Use software like ACD/Labs to model degradation pathways.
Refer to WHO safety guidelines for handling sulfonyl derivatives in humid environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
